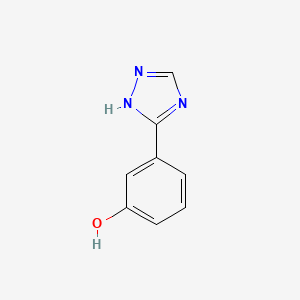

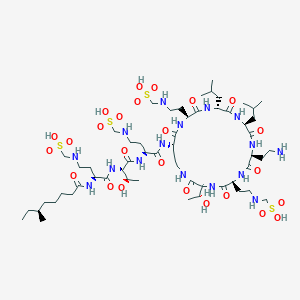

![molecular formula C9H11NO3 B2886952 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1262150-79-7](/img/structure/B2886952.png)

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Recovery of Nano-Structured Ceria (CeO2)

The research presented by Veranitisagul et al. (2011) in the "International Journal of Molecular Sciences" explores the use of benzoxazine dimers, which are similar in structure to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, as novel ligands for rare earth metal ions, such as cerium(III). This study demonstrates the potential of these compounds in the synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition of Ce(III)-benzoxazine dimer complexes. The resulting ceria nanoparticles, characterized by their spherical shape and average diameter of 20 nm, highlight the application of these compounds in the preparation of nano-structured materials with potential uses in catalysis and material science Veranitisagul et al., 2011.

Metabolic N-Hydroxylation in Drug Metabolism

Gal, Gruenke, and Castagnoli (1975) investigated the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, a compound structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, by rabbit liver microsomes. This study provides insights into the metabolic pathways and potential bioactivation of compounds containing the hydroxylamine functional group. Understanding the N-hydroxylation process is crucial for assessing the pharmacokinetics and toxicological profiles of drugs and other xenobiotics Gal et al., 1975.

Mechanisms of Nucleophilic Substitution Reactions

The work by Domingos et al. (2004) in "The Journal of Organic Chemistry" explores the nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate, shedding light on the chemical behavior of hydroxylamine derivatives. This research is relevant for understanding the reactivity and potential applications of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in synthetic organic chemistry, particularly in the context of nucleophilic substitution reactions Domingos et al., 2004.

Bioactivation of N-Hydroxy Arylamines and Heterocyclic Amines

Chou, Lang, and Kadlubar (1995) in their study published in "Cancer Research" discuss the bioactivation of N-hydroxy arylamines and heterocyclic amines by human liver sulfotransferases. This research is pertinent to understanding the metabolic activation and potential carcinogenicity of compounds containing the N-hydroxy functional group, which is structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. The findings contribute to the knowledge of enzyme-mediated bioactivation pathways that may influence the toxicity and carcinogenic potential of related compounds Chou et al., 1995.

Mecanismo De Acción

Target of Action

The primary target of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is Thymidylate synthase . This enzyme plays a crucial role in the de novo biosynthesis of the pyrimidine deoxyribonucleotide dTMP, which is essential for DNA replication and repair .

Mode of Action

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is an oxime compound . Oximes are known to react with aldehydes and ketones to form a new compound in an essentially irreversible process . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound contributes to the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is critical for the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair .

Pharmacokinetics

The compound’s molecular weight of 18118854 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given its target and mode of action, it can be inferred that the compound may influence dna synthesis and repair processes by modulating the activity of thymidylate synthase .

Propiedades

IUPAC Name |

(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCYTHSFYOECU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)